molecular formula C24H24ClN3O2S B2792819 N1-(4-chlorophenethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 898452-18-1

N1-(4-chlorophenethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide

Cat. No. B2792819
CAS RN: 898452-18-1
M. Wt: 453.99
InChI Key: GNBWPSQFCAQKSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-chlorophenethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide, also known as CITEO, is a novel compound that has been recently synthesized and studied for its potential use in scientific research. CITEO has shown promising results in various research areas, including neuroscience, pharmacology, and biochemistry.

Scientific Research Applications

N1-(4-chlorophenethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide has shown potential in various scientific research areas. In neuroscience, N1-(4-chlorophenethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide has been studied for its effects on the central nervous system. It has been shown to enhance memory and learning in animal models. In pharmacology, N1-(4-chlorophenethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide has been studied for its potential use as a drug candidate for various diseases, including cancer and Alzheimer's disease. In biochemistry, N1-(4-chlorophenethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide has been studied for its interactions with proteins and enzymes.

Mechanism of Action

The mechanism of action of N1-(4-chlorophenethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is not fully understood, but it is believed to interact with various receptors and enzymes in the body. It has been shown to bind to the sigma-1 receptor, which is involved in various physiological processes, including pain perception and learning. N1-(4-chlorophenethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
N1-(4-chlorophenethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide has been shown to have various biochemical and physiological effects. In animal models, it has been shown to enhance memory and learning, reduce anxiety, and improve motor coordination. It has also been shown to have anti-inflammatory and antioxidant effects. N1-(4-chlorophenethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide has been shown to have a low toxicity profile, making it a potentially safe compound for use in scientific research.

Advantages and Limitations for Lab Experiments

The advantages of using N1-(4-chlorophenethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide in lab experiments include its potential as a drug candidate for various diseases, its low toxicity profile, and its ability to enhance memory and learning in animal models. However, the limitations of using N1-(4-chlorophenethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide in lab experiments include its complex synthesis method, its limited availability, and its high cost.

Future Directions

There are several future directions for the study of N1-(4-chlorophenethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide. One potential direction is to further investigate its potential as a drug candidate for various diseases, including cancer and Alzheimer's disease. Another direction is to explore its interactions with other receptors and enzymes in the body. Additionally, future studies could investigate the potential use of N1-(4-chlorophenethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide in combination with other drugs or therapies. Finally, further research is needed to optimize the synthesis method of N1-(4-chlorophenethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide to make it more accessible and cost-effective for scientific research.

Synthesis Methods

N1-(4-chlorophenethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a complex compound that requires a multi-step synthesis method. The first step involves the reaction of 4-chlorophenethylamine with 2-(indolin-1-yl)-2-(thiophen-2-yl)ethylamine to form an intermediate product. The intermediate product is then reacted with oxalyl chloride to form the final product, N1-(4-chlorophenethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide. The synthesis process is challenging and requires a high level of expertise in organic chemistry.

properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-N'-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3O2S/c25-19-9-7-17(8-10-19)11-13-26-23(29)24(30)27-16-21(22-6-3-15-31-22)28-14-12-18-4-1-2-5-20(18)28/h1-10,15,21H,11-14,16H2,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBWPSQFCAQKSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NCCC3=CC=C(C=C3)Cl)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-chlorophenethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.